S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate is a complex organic compound that features a combination of benzothiazole and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate typically involves the reaction of 2-mercaptobenzothiazole with 9H-carbazole-9-yl ethanethioate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The carbazole unit may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler compound with similar structural features but lacking the carbazole moiety.
9H-Carbazole: Another related compound that does not contain the benzothiazole unit.
Uniqueness
S-1,3-benzothiazol-2-yl 9H-carbazol-9-ylethanethioate is unique due to the combination of benzothiazole and carbazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14N2OS2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
S-(1,3-benzothiazol-2-yl) 2-carbazol-9-ylethanethioate |
InChI |
InChI=1S/C21H14N2OS2/c24-20(26-21-22-16-9-3-6-12-19(16)25-21)13-23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1-12H,13H2 |
InChI Key |
PWSBTNMDJZKETN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.